4-Cyanobenzo[d]oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobenzo[d]oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a cyano group and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a cyanoacetic acid derivative under acidic conditions to form the benzoxazole ring. The subsequent introduction of the carboxamide group can be achieved through amide formation reactions using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
4-Cyanobenzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the cyano and carboxamide groups.
Isoxazole: Similar ring structure but with different heteroatoms.
Indole-2-carboxamide: Contains an indole ring instead of a benzoxazole ring.
Uniqueness
4-Cyanobenzo[d]oxazole-2-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H5N3O2 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-cyano-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)12-9(14-6)8(11)13/h1-3H,(H2,11,13) |
InChI Key |
BEIIEUGLAKYSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.